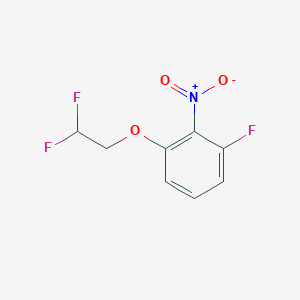
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluoro group at the 2-position and a 2,2-difluoroethoxy group at the 6-position
Preparation Methods
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrofluorobenzene.
Reaction with Difluoroethanol: The 2-nitrofluorobenzene undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Scientific Research Applications
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with biological molecules through its nitro and fluoro groups, which can form hydrogen bonds and other interactions with enzymes and receptors. The difluoroethoxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can be compared with other nitrobenzene derivatives, such as:
2-Fluoronitrobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain applications.
4-Fluoronitrobenzene: The fluoro group is at the 4-position, which can lead to different reactivity and applications.
2,4-Difluoronitrobenzene:
These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and difluoroethoxy groups, which can provide distinct advantages in various chemical and biological contexts.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-2-1-3-6(8(5)12(13)14)15-4-7(10)11/h1-3,7H,4H2 |
InChI Key |
OLGBFVSCARYFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




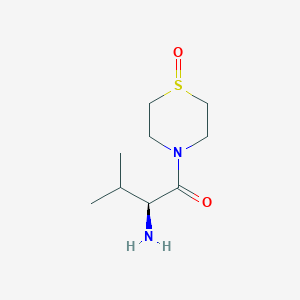

![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
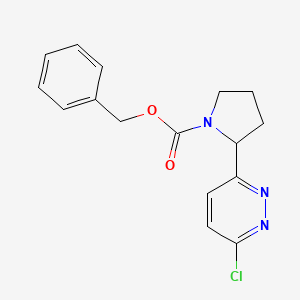
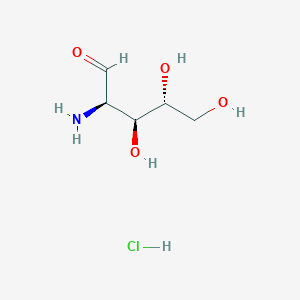

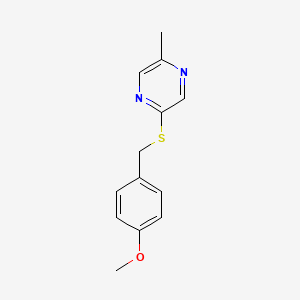
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)

